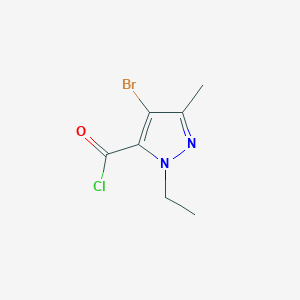

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Description

Properties

IUPAC Name |

4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIQRBJWODQUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384060 | |

| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-00-6 | |

| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-00-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride synthesis pathway"

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for this compound, a key building block in modern medicinal chemistry and materials science. The synthesis is presented in a multi-step sequence, with detailed protocols and mechanistic insights to ensure reproducibility and scalability.

Introduction and Strategic Overview

The target molecule, this compound, is a functionalized heterocyclic compound. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: the bromo-substituted position, which can undergo various cross-coupling reactions, and the highly reactive carbonyl chloride group, ideal for amide bond formation and other nucleophilic acyl substitutions.

The synthetic strategy outlined herein is a four-step process commencing with the construction of the core pyrazole ring system, followed by sequential functional group manipulations to arrive at the desired product. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.

Overall Synthesis Pathway

The synthesis proceeds through the following key stages:

-

Pyrazole Ring Formation: Construction of the 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate core via a Knorr-type pyrazole synthesis.

-

Bromination: Regioselective bromination at the C4 position of the pyrazole ring.

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Chlorination: Conversion of the carboxylic acid to the final, highly reactive carbonyl chloride.

Caption: Overall four-step synthesis pathway.

Part 1: Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

The initial step involves the condensation of ethyl acetoacetate with ethylhydrazine. This is a classic Knorr-type pyrazole synthesis, which proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol:

-

To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at 0 °C.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure the complete formation of free ethylhydrazine.

-

Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate.

Causality and Expertise:

-

Choice of Base: Sodium ethoxide is used to deprotonate the ethylhydrazine oxalate salt, generating the free ethylhydrazine in situ. Using a non-nucleophilic base is crucial to avoid side reactions with the ethyl acetoacetate.

-

Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a convenient reflux temperature.

-

Acidic Work-up: The addition of acetic acid neutralizes any remaining base and helps to precipitate inorganic salts, simplifying the work-up procedure.

| Parameter | Value |

| Reactants | Ethylhydrazine oxalate, Ethyl acetoacetate, Sodium ethoxide |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Part 2: Synthesis of Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

The second step is the regioselective bromination of the pyrazole ring at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions.

Experimental Protocol:

-

Dissolve Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Causality and Expertise:

-

Reagent Choice: NBS is a safe and easy-to-handle source of electrophilic bromine. Its use avoids the hazards associated with handling elemental bromine. The succinimide byproduct is also easily removed during the aqueous work-up.

-

Regioselectivity: The C4 position of the 1,3,5-trisubstituted pyrazole is the most electron-rich and sterically accessible position for electrophilic attack, leading to highly regioselective bromination.

| Parameter | Value |

| Reactants | Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate, N-Bromosuccinimide |

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-95% |

Part 3: Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The third step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol:

-

Dissolve Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid.

Causality and Expertise:

-

Mixed Solvent System: The ethanol/water mixture ensures the solubility of both the ester starting material and the sodium hydroxide, facilitating a homogeneous reaction.

-

Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid product. An excess of acid should be avoided to prevent any potential side reactions.

| Parameter | Value |

| Reactants | Ethyl 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate, Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Typical Yield | 95-99% |

Part 4: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add the 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound is often of sufficient purity for use in subsequent reactions. If necessary, it can be purified by vacuum distillation.

Causality and Expertise:

-

Reagent Choice: Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.

-

Catalyst: DMF acts as a catalyst by forming a Vilsmeier-type intermediate with thionyl chloride, which is more reactive towards the carboxylic acid.

-

Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions, as the carbonyl chloride product is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

| Parameter | Value |

| Reactants | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid, Thionyl Chloride |

| Catalyst | Dimethylformamide (DMF) (optional) |

| Temperature | Reflux (approx. 76 °C) |

| Reaction Time | 2-3 hours |

| Typical Yield | >95% (often used crude) |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their synthetic endeavors.

References

-

Title: Pyrazole: A Novel and Versatile Reagent in Organic Synthesis Source: IntechOpen URL: [Link]

An In-depth Technical Guide to 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. As a functionalized heterocyclic compound, this pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a key resource for researchers and scientists, offering insights into its chemical behavior and practical guidance for its use in the laboratory.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for diverse substitution patterns that can modulate physicochemical properties and biological activity. The incorporation of a reactive carbonyl chloride group, as seen in this compound, further enhances its utility as a versatile intermediate for the synthesis of a wide range of derivatives, such as amides and esters, which are common functionalities in drug molecules. This guide will delve into the specific attributes of this particular bromo-substituted pyrazole, providing a foundational understanding for its application in the synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in chemical synthesis and for predicting its behavior in biological systems. Due to the limited availability of experimentally determined data in peer-reviewed literature for this compound, the following table includes both reported and predicted values to provide a comprehensive profile.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrClN₂O | [2] |

| Molecular Weight | 251.51 g/mol | [2] |

| CAS Number | 175277-00-6 | [2] |

| Appearance | Expected to be a solid or liquid | Inferred |

| Boiling Point | 128 °C (Predicted) | [3] |

| Density | 1.68 g/cm³ (Predicted) | [3] |

| Flash Point | 145 °C (Predicted) | [3] |

| Refractive Index | 1.61 (Predicted) | [3] |

| XLogP3 | 2.35 (Predicted) | [3] |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). | Inferred from the reactivity of acyl chlorides. |

Note: Predicted values are computationally generated and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process: the formation of the precursor carboxylic acid followed by its conversion to the acyl chloride.

Synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid

The precursor, 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid, can be synthesized through the cyclocondensation of a suitably substituted β-dicarbonyl compound with ethylhydrazine, followed by bromination.[4]

Experimental Protocol:

-

Cyclocondensation: React ethyl acetoacetate with ethylhydrazine in a suitable solvent, such as ethanol, under reflux to form 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one.

-

Bromination: The resulting pyrazolone is then brominated using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) to yield 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5(4H)-one.

-

Oxidation/Aromatization: Subsequent oxidation of the pyrazolone will lead to the formation of the aromatic pyrazole ring.

-

Carboxylation: The pyrazole can then be carboxylated at the 5-position. A common method involves deprotonation with a strong base like n-butyllithium followed by quenching with carbon dioxide.

-

Work-up and Purification: The reaction mixture is then acidified to protonate the carboxylate, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts) is charged with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylic Acid.

-

Reagent Addition: An excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: The mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Removal of Excess Reagent: Excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

The use of thionyl chloride is favored due to the formation of gaseous byproducts (HCl and SO₂), which can be easily removed from the reaction mixture, simplifying purification.

-

The catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

-

The reaction is performed under anhydrous conditions as the acyl chloride product is highly reactive towards water.

Caption: Key reactions of the acyl chloride with various nucleophiles.

Stability and Storage

Acyl chlorides are generally moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent hydrolysis.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Pyrazole-based compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

This compound serves as a key intermediate for the synthesis of more complex molecules. For instance, similar pyrazole carboxamides are crucial components of certain insecticides, such as chlorantraniliprole, which act as selective activators of ryanodine receptors. [1]This highlights the potential of this compound in the agrochemical industry as well as in the discovery of new therapeutic agents. Its utility lies in its ability to introduce a substituted pyrazole moiety into a target molecule, often through the formation of a stable amide or ester linkage.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash affected area with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and agrochemical research. Its physicochemical properties, characterized by the reactive acyl chloride functionality on a substituted pyrazole core, allow for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic characteristics, reactivity, and potential applications, along with essential safety and handling information. A thorough understanding of these aspects will enable researchers and scientists to effectively utilize this compound in the development of novel and impactful chemical entities.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Mol-Instincts. Retrieved from [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. (n.d.). PubChem. Retrieved from [Link]

- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.

-

4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

-

4-bromo-3-ethyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved from [Link]

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. Retrieved from [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O. (n.d.). PubChem. Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]

-

Chemical Properties of cis-1,1-Difluoro-2-methyl-3-vinylcyclopropane (CAS 79517-49-0). (n.d.). Cheméo. Retrieved from [Link]

-

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

-

(PDF) Simulation of IR Spectra of Some Organic Compounds-A Review. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2. (n.d.). PubChem. Retrieved from [Link]

-

1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester | C11H11BrClN3O2. (n.d.). PubChem. Retrieved from [Link]

Sources

A Guide to the Structural Elucdation of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6)

Introduction

In the landscape of pharmaceutical and agrochemical research, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and drug development. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of the compound identified by CAS number 175277-00-6. The accepted IUPAC name for this compound is 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, with the molecular formula C₇H₈BrClN₂O.[1] As a substituted pyrazole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities.[2] The presence of a reactive acyl chloride group suggests its utility as a chemical intermediate for the synthesis of more complex derivatives.

This document will detail a multi-technique spectroscopic approach, outlining the theoretical basis for each method, the experimental protocols, and the logical framework for interpreting the resulting data to confirm the compound's constitution and connectivity. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a complete and validated structural picture.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and most crucial step in structure elucidation, providing the molecular weight and elemental composition of the compound. For a molecule containing bromine and chlorine, the isotopic distribution provides a highly characteristic signature that greatly aids in confirming the elemental formula.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile, inert solvent such as dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is utilized.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any potential impurities on a suitable capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: Predicted Spectra

The mass spectrum of this compound is expected to reveal several key features:

-

Molecular Ion (M⁺) Cluster: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[3] The expected masses for the most abundant isotopologues are:

-

C₇H₈⁷⁹Br³⁵ClN₂O⁺: m/z 249.95

-

C₇H₈⁸¹Br³⁵ClN₂O⁺: m/z 251.95

-

C₇H₈⁷⁹Br³⁷ClN₂O⁺: m/z 251.95

-

C₇H₈⁸¹Br³⁷ClN₂O⁺: m/z 253.95 The characteristic intensity pattern of this M, M+2, M+4 cluster provides definitive evidence for the presence of one bromine and one chlorine atom.

-

-

Fragmentation Pattern: Acyl chlorides are known to undergo characteristic fragmentation, primarily through the loss of the chlorine radical to form a stable acylium ion.[4][5] The major expected fragments are summarized in the table below.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment | Structural Origin |

| 216 | [M - Cl]⁺ | Loss of the chlorine radical from the carbonyl chloride group, forming the acylium ion. |

| 188 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 187 | [M - COCl]⁺ | Loss of the entire carbonyl chloride radical. |

| 159 | [M - COCl - C₂H₄]⁺ | Loss of ethene from the N-ethyl group via rearrangement. |

The observation of these fragments, particularly the strong acylium ion peak, provides strong evidence for the carbonyl chloride moiety and the overall pyrazole structure.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Data Interpretation: Expected Absorption Bands

The IR spectrum will be dominated by a few key absorption bands that act as fingerprints for the primary functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1800 | C=O Stretch | Acyl Chloride |

| 2950-3000 | C-H Stretch | Ethyl and Methyl groups |

| ~1550-1600 | C=N, C=C Stretch | Pyrazole ring |

| ~1450 | C-H Bend | Ethyl and Methyl groups |

| 700-800 | C-Cl Stretch | Acyl Chloride |

| 550-650 | C-Br Stretch | Bromo-substituted ring |

The most diagnostic peak is the very strong and sharp carbonyl (C=O) stretch of the acyl chloride, which appears at a characteristically high frequency (around 1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. This, combined with the C-H stretches and the pyrazole ring vibrations, provides a clear initial confirmation of the molecule's key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atom connectivity.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: Predicted Chemical Shifts and Couplings

¹H NMR Spectrum: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ | Deshielded by the adjacent nitrogen atom of the pyrazole ring. Split into a quartet by the three neighboring methyl protons. |

| ~2.4 | Singlet (s) | 3H | Ring-CH₃ | A singlet as there are no adjacent protons. Its chemical shift is typical for a methyl group on an aromatic ring. |

| ~1.5 | Triplet (t) | 3H | N-CH₂-CH₃ | Shielded relative to the methylene protons. Split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

| Predicted δ (ppm) | Assignment | Rationale |

| ~160-165 | C =O | Carbonyl carbon of the acyl chloride, highly deshielded. |

| ~150 | C 3-CH₃ | Pyrazole ring carbon attached to the methyl group. |

| ~145 | C 5-COCl | Pyrazole ring carbon attached to the carbonyl group. |

| ~100 | C 4-Br | Pyrazole ring carbon attached to the bromine, shielded by bromine's electron-donating resonance effect despite its electronegativity. |

| ~45 | N-C H₂-CH₃ | Methylene carbon, deshielded by the adjacent nitrogen. |

| ~15 | Ring-C H₃ | Methyl carbon attached to the pyrazole ring. |

| ~13 | N-CH₂-C H₃ | Methyl carbon of the ethyl group. |

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals at ~4.2 ppm (quartet) and ~1.5 ppm (triplet), definitively confirming that these two proton groups are coupled and thus part of the same ethyl fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the proton signal at ~4.2 ppm and the carbon signal at ~45 ppm (CH₂), the proton signal at ~1.5 ppm and the carbon signal at ~13 ppm (ethyl CH₃), and the proton signal at ~2.4 ppm and the carbon signal at ~15 ppm (ring CH₃). This allows for unambiguous assignment of the protonated carbons.

Integrated Workflow for Structure Elucidation

The process of structure elucidation is a logical, stepwise integration of data from multiple analytical techniques. The workflow diagram below illustrates this synergistic approach.

Caption: Workflow for the integrated spectroscopic elucidation of CAS 175277-00-6.

Conclusion

The structural elucidation of this compound (CAS 175277-00-6) is achieved through a systematic and integrated analytical approach. Mass spectrometry provides the definitive molecular formula, leveraging the unique isotopic patterns of bromine and chlorine. Infrared spectroscopy offers rapid confirmation of key functional groups, most notably the acyl chloride carbonyl. Finally, a suite of 1D and 2D NMR experiments meticulously maps the proton and carbon skeletons, revealing the precise connectivity of each atom. The convergence of data from these orthogonal techniques provides a self-validating system, leading to the unambiguous confirmation of the molecular structure, a critical requirement for its application in further scientific research and development.

References

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. BenchChem Technical Support.

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

Sources

Whitepaper: Unlocking Synthetic Pathways with 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

An In-depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to the Reactivity and Strategic Application of a Key Heterocyclic Intermediate

Abstract

This technical guide provides an in-depth analysis of the acyl chloride group's reactivity in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No: 175277-00-6)[1]. We will explore the fundamental principles governing its behavior, from the electronic and steric influences of the substituted pyrazole core to its primary reaction mechanism—nucleophilic acyl substitution. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also field-proven experimental protocols for its strategic deployment in the synthesis of complex molecules, particularly in the construction of pyrazole-5-carboxamides and esters. By understanding the causality behind its heightened reactivity, researchers can better harness this potent building block for the rapid and efficient development of novel chemical entities.

Introduction: The Pyrazole Acyl Chloride Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the pyrazole nucleus being a "privileged scaffold" found in numerous FDA-approved drugs.[2] this compound is a highly functionalized derivative that offers a potent electrophilic handle for synthetic transformations. Its structure, featuring a substituted pyrazole ring directly attached to an acyl chloride group, makes it an invaluable intermediate for introducing the pyrazole moiety into target molecules.[3]

The exceptional reactivity of this compound stems from the inherent nature of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density.[4][5] This withdrawal creates a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles.[4][5] The chloride ion's capacity to act as an excellent leaving group further facilitates these reactions, making the overall substitution process highly favorable.[3]

Molecular Architecture: Electronic and Steric Influences

The reactivity of the carbonyl group in this compound is not dictated by the acyl chloride alone. The substituted pyrazole ring exerts a profound influence through a combination of electronic and steric effects.

-

Electronic Effects : The pyrazole ring is an aromatic heterocycle. The substituents on this ring modulate the electrophilicity of the C5-carbonyl carbon.

-

Ethyl Group (N1) & Methyl Group (C3) : These alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted pyrazole.

-

Bromo Group (C4) : The bromine atom exerts a dual effect. It is strongly electron-withdrawing through induction due to its high electronegativity, which increases the partial positive charge on the adjacent ring carbons and, by extension, the carbonyl carbon, enhancing reactivity.

-

-

Steric Effects : The presence of substituents on the pyrazole ring can sterically hinder the approach of a nucleophile to the carbonyl carbon.[6] In this specific molecule, the ethyl and methyl groups are relatively small. However, when reacting with bulky nucleophiles, the steric environment around the reaction center must be considered as it may necessitate more forcing reaction conditions.

The net result of these competing electronic factors is a highly reactive, yet tunable, electrophilic center, primed for efficient synthetic transformations.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is nucleophilic acyl substitution. This is a two-step mechanism, commonly referred to as an addition-elimination reaction.[3][4][7]

-

Nucleophilic Addition : A nucleophile (e.g., an amine, alcohol, or water) attacks the electron-deficient carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5][7]

-

Elimination : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group. The chloride ion is an excellent leaving group, making this step rapid and generally irreversible.[3]

Key Synthetic Applications and Protocols

The high reactivity of the acyl chloride makes it a superior acylating agent for forming stable amide and ester linkages.[3][8] These reactions are fundamental in drug discovery for structure-activity relationship (SAR) studies.[3]

| Nucleophile | Product Class | Typical Conditions | Significance |

| Primary/Secondary Amine | N-Substituted Amide | Anhydrous aprotic solvent (DCM, THF), 0 °C to RT, with HCl scavenger (e.g., triethylamine, pyridine) | Core reaction for building complex molecules and peptidomimetics.[2][9] |

| Alcohol/Phenol | Ester | Anhydrous aprotic solvent, often with a base catalyst/scavenger | Important for creating prodrugs or modifying solubility.[10][11] |

| Water | Carboxylic Acid | Vigorous reaction, often unintentional | Highlights the need for anhydrous handling; regenerates the parent acid.[3][4] |

Field-Proven Protocol 1: Amide Bond Formation

This protocol details the synthesis of a pyrazole-5-carboxamide, a common scaffold in medicinal chemistry.[10][12][13]

Objective: To synthesize 4-Bromo-1-ethyl-3-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide.

Methodology:

-

Reactor Preparation: A 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere. Causality: Acyl chlorides react vigorously with water; ensuring anhydrous conditions is critical to prevent hydrolysis of the starting material and maximize yield.[4]

-

Reagent Addition: To the flask, add anhydrous dichloromethane (DCM, 30 mL). Dissolve 2-aminopyridine (1.0 eq) and triethylamine (TEA, 1.2 eq). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture helps to control the exothermic nature of the reaction. Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct that is formed, preventing it from protonating the amine nucleophile and rendering it unreactive.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride starting material is consumed.

-

Work-up and Purification:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess triethylamine and any unreacted 2-aminopyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

-

Field-Proven Protocol 2: Esterification

Objective: To synthesize Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Methodology:

-

Reactor Setup: Prepare a flame-dried, nitrogen-purged round-bottom flask as described in the amidation protocol.

-

Reagent Addition: Add anhydrous ethanol (20 mL, serving as both reactant and solvent) to the flask, followed by pyridine (1.5 eq). Cool the solution to 0 °C. Causality: Pyridine is often used as a nucleophilic catalyst and an HCl scavenger in esterifications with less reactive alcohols.

-

Acyl Chloride Addition: Slowly add this compound (1.0 eq) to the cold ethanol solution.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

-

Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine. Dry the organic phase, concentrate, and purify by column chromatography to obtain the desired ester.[14][15]

Handling, Stability, and Safety

-

Moisture Sensitivity: As an acyl chloride, the compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[3][4] All handling should be performed under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon). All solvents and reagents must be rigorously dried.

-

Corrosivity: The compound and its reactions produce hydrogen chloride (HCl), which is corrosive and toxic.[8] All manipulations must be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its high electrophilicity, governed by the inherent properties of the acyl chloride group and modulated by the substituted pyrazole ring, makes it an ideal reagent for nucleophilic acyl substitution reactions. By employing the robust protocols outlined in this guide and adhering to strict anhydrous handling procedures, research and development scientists can effectively leverage this compound to construct complex molecular architectures, accelerating the discovery and synthesis of novel pharmacologically active agents.

References

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ResearchGate. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

-

This compound. Mol-Instincts. [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

-

Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]

-

An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

-

Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. PubMed. [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

-

4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

-

A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. ScienceDirect. [Link]

- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing). [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

Sources

- 1. This compound | CAS 175277-00-6 [matrix-fine-chemicals.com]

- 2. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 15. Buy 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester [smolecule.com]

A Spectroscopic Guide to 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: Predicted Data and Experimental Protocols

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a substituted pyrazole, a heterocyclic scaffold of significant interest due to its prevalence in a wide array of pharmacologically active compounds. The presence of a reactive acyl chloride group makes it a valuable intermediate for the synthesis of amides, esters, and other derivatives, enabling the exploration of diverse chemical space.

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By grounding these predictions in the analysis of its molecular structure and data from analogous compounds, we offer a robust framework for its identification and characterization. Furthermore, this guide details the rigorous experimental protocols required to acquire and validate this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic fingerprint. The molecule is comprised of a central pyrazole ring, substituted with a bromine atom, an N-ethyl group, a C-methyl group, and a carbonyl chloride moiety. Each of these functional groups gives rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the N-ethyl and C-methyl groups. The absence of protons on the pyrazole ring simplifies the spectrum significantly. The electron-withdrawing nature of the pyrazole ring and the adjacent carbonyl chloride group will influence the chemical shifts, particularly of the N-ethyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| N-CH₂-CH₃ (C7-H ₃) | 1.4 - 1.6 | Triplet (t) | 3H | Shielded methyl protons, split by the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| C-CH ₃ (C8-H ₃) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to the pyrazole ring. Expected to be slightly deshielded. No adjacent protons, hence a singlet. |

| N-CH ₂-CH₃ (C6-H ₂) | 4.3 - 4.5 | Quartet (q) | 2H | Methylene protons are significantly deshielded due to attachment to the nitrogen of the heterocyclic ring.[1][2] Split by the adjacent methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven unique carbon signals are expected. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms (N, Br, O, Cl), and aromaticity of the pyrazole ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-CH₂-C H₃ (C7) | 14 - 16 | Typical sp³ hybridized carbon of an ethyl group. |

| C-C H₃ (C8) | 11 - 13 | sp³ hybridized methyl carbon attached to the pyrazole ring. |

| N-C H₂-CH₃ (C6) | 48 - 52 | sp³ carbon bonded to an electronegative nitrogen atom, causing a downfield shift. |

| C 4-Br | 95 - 100 | Pyrazole ring carbon bonded to bromine. The strong electronegativity and heavy atom effect of bromine result in a shielded, upfield shift for C4. |

| C 5-COCl | 128 - 132 | Pyrazole ring carbon attached to the electron-withdrawing carbonyl chloride group. |

| C 3-CH₃ | 145 - 150 | Pyrazole ring carbon deshielded by two adjacent nitrogen atoms and bearing a methyl group.[3][4][5] |

| C =O (C9) | 160 - 165 | Carbonyl carbon of an acyl chloride, which is typically found in this downfield region. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very strong absorption from the carbonyl group of the acyl chloride. Other characteristic vibrations will confirm the presence of the pyrazole ring and the alkyl substituents.

Table 3: Predicted Key IR Absorptions

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2980 - 2850 | C-H stretch (alkyl) | Medium | Corresponds to the C-H bonds of the ethyl and methyl groups. |

| 1785 - 1815 | C=O stretch (acyl chloride) | Very Strong, Sharp | This high-frequency absorption is highly characteristic of the acyl chloride functional group due to the strong electron-withdrawing effect of the chlorine atom.[6][7][8][9] |

| ~1550 | C=N stretch (pyrazole ring) | Medium-Strong | Characteristic stretching vibration of the C=N bond within the heterocyclic ring. |

| ~1460 | C-H bend (alkyl) | Medium | Bending vibrations for the CH₂ and CH₃ groups. |

| 1200 - 1000 | C-N stretch (pyrazole ring) | Medium-Strong | Stretching vibrations associated with the C-N bonds within the pyrazole ring system. |

| 800 - 600 | C-Cl stretch | Strong | Vibration of the carbon-chlorine bond of the acyl chloride. |

| 650 - 550 | C-Br stretch | Medium | Vibration of the carbon-bromine bond. |

Predicted Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show a distinct molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The fragmentation pattern will be key to confirming the structure.

Molecular Ion (M⁺): The calculated molecular weight is approximately 251.51 g/mol .[10] Due to the isotopes, a characteristic cluster of peaks will be observed:

-

M⁺: m/z ≈ 250 (for ⁷⁹Br and ³⁵Cl)

-

M+2: m/z ≈ 252 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - This should be the most intense peak in the cluster.

-

M+4: m/z ≈ 254 (for ⁸¹Br and ³⁷Cl)

Predicted Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the chlorine radical or the entire carbonyl chloride group.

-

Loss of Chlorine: [M - Cl]⁺ → m/z ≈ 215, 217 (acylium ion)

-

Loss of Carbon Monoxide: From the acylium ion → [M - Cl - CO]⁺ → m/z ≈ 187, 189

-

Loss of Ethyl Group: [M - C₂H₅]⁺ → m/z ≈ 221, 223, 225

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following experimental protocols should be employed. These steps ensure the acquisition of high-quality, reliable data.

Overall Workflow

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. reddit.com [reddit.com]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. This compound | CAS 175277-00-6 [matrix-fine-chemicals.com]

A Technical Guide to the Medicinal Chemistry Applications of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous approved therapeutic agents.[1][2] This technical guide focuses on a specific, highly functionalized pyrazole core: 4-bromo-1-ethyl-3-methyl-1H-pyrazole . We will explore the strategic importance of this scaffold, detailing its synthesis, chemical properties, and, most critically, its vast potential in the design and development of novel therapeutics. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable insights into leveraging this promising chemical entity. We will dissect its role as a versatile intermediate and examine its applications in creating potent agents targeting a range of diseases, including cancer and inflammatory conditions.[3][4]

The Pyrazole Scaffold: A Foundation of Therapeutic Success

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[5] Its appeal in drug design is multifaceted:

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts significant metabolic stability, a crucial attribute for any drug candidate.

-

Synthetic Versatility: The pyrazole ring can be synthesized through various well-established methods, such as the Knorr synthesis, and its positions can be selectively functionalized.[4]

-

Bioisosteric Replacement: The pyrazole scaffold can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[2]

-

Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6][7] Notable examples of pyrazole-containing drugs include the COX-2 inhibitor Celecoxib and several protein kinase inhibitors like Ruxolitinib and Crizotinib.[2][4][8]

The 4-bromo-1-ethyl-3-methyl-1H-pyrazole Core: A Strategic Intermediate

The subject of this guide, 4-bromo-1-ethyl-3-methyl-1H-pyrazole, is not just another pyrazole derivative; it is a strategically designed building block for combinatorial chemistry and targeted drug discovery.[9]

Analysis of Substituents

-

N1-Ethyl Group: The ethyl group at the N1 position serves to block the hydrogen bond donor capability at this nitrogen, which can be crucial for modulating binding affinity and selectivity for certain biological targets.[2] It also enhances lipophilicity, which can influence cell permeability and pharmacokinetic properties.

-

C3-Methyl Group: The methyl group at the C3 position can provide beneficial steric interactions within a target's binding pocket and can also contribute to the overall lipophilicity of the molecule.

-

C4-Bromo Group: This is arguably the most critical feature of this scaffold. The bromine atom at the C4 position is a versatile chemical handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[10] This allows for the facile introduction of a wide array of substituents at this position, making it an ideal point for diversification in a lead optimization campaign.[11]

Synthesis of the Core Scaffold

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry. A common and efficient method for constructing the 1,3-disubstituted pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the 4-bromo derivative, subsequent halogenation is a key step.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target pyrazole core.

Potential Applications in Medicinal Chemistry

The true value of the 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold lies in the diverse and potent derivatives it can generate. The C4 position serves as a launchpad for building molecules with high affinity and selectivity for various biological targets.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The pyrazole scaffold is a well-established hinge-binding motif.[2]

By utilizing the C4-bromo position for Suzuki or other cross-coupling reactions, a library of derivatives can be synthesized where various aryl or heteroaryl groups are appended. These appended groups can then occupy other regions of the ATP-binding site, leading to potent and selective inhibitors. For instance, eight FDA-approved small molecule protein kinase inhibitors contain a pyrazole ring.[8]

Workflow for Kinase Inhibitor Development:

Caption: Drug discovery workflow using the pyrazole scaffold for kinase inhibitors.

Representative Protocol: Suzuki Coupling for Library Synthesis

-

To a microwave vial, add 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated pyrazole derivative.

Anti-inflammatory Agents

Structure-Activity Relationship (SAR) Insights for Pyrazole-Based COX-2 Inhibitors:

| Position | Substituent Type | Impact on Activity/Selectivity |

| N1 | Small alkyl or aryl | Can influence COX-2 selectivity. |

| C3 | Varies | Often a point for interaction with hydrophobic pockets. |

| C4 | Aryl/Heteroaryl | Crucial for interactions with the COX-2 side pocket. |

| C5 | Varies | Can be modified to fine-tune properties. |

This table summarizes general SAR trends for pyrazole-based COX-2 inhibitors and is not specific to the 4-bromo-1-ethyl-3-methyl core but provides a rational basis for design.

Other Potential Therapeutic Areas

The versatility of the pyrazole scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a multitude of other therapeutic applications, including:

-

Anticancer Agents: Targeting various mechanisms beyond kinase inhibition, such as tubulin polymerization or DNA interaction.[14][15]

-

Antimicrobial Agents: Showing activity against a range of bacterial and fungal pathogens.[16]

-

Neurological Disorders: Modulating receptors and enzymes in the central nervous system.[10]

Conclusion and Future Outlook

The 4-bromo-1-ethyl-3-methyl-1H-pyrazole scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic placement of a bromine atom provides a powerful tool for rapid library synthesis and structure-activity relationship studies. The inherent drug-like properties of the pyrazole core, combined with the synthetic accessibility of this specific derivative, make it an attractive starting point for drug discovery programs targeting a wide array of diseases. As our understanding of disease biology deepens, scaffolds like this, which allow for systematic and efficient exploration of chemical space, will continue to be instrumental in the development of the next generation of targeted therapeutics.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- (2025-12-08). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis Online.

- (2023-08-12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health.

- (2023-07-12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.

- (2022-05-13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- (2007-11-15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- Use of pyrazole derivatives in the treatment of immunity diseases and nephropathy. (n.d.). Google Patents.

- (2024-10-17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

- Pyrazole derivatives. (n.d.). Google Patents.

- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (2020-07-20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.

- Pyrazole derivatives and diabetic medicine containing them. (n.d.). Google Patents.

- (2025-12-08). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate.

- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.).

- Heteroannulative C–H Activation Route to Pyrazoles and Indazoles. (n.d.).

- Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (n.d.). Google Patents.

- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.). Chemicalbook.

- Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). JETIR.org.

- 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. (n.d.). Lookchem.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.

- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). MySkinRecipes.

- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole. (n.d.). Universal Biologicals.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- (2025-08-07). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI.

- 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of Substituted Pyrazoles: A Technical Guide to Their Diverse Biological Activities

Foreword: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the generation of a vast library of derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of substituted pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.

I. The Synthetic Landscape: Crafting Bioactive Pyrazoles

The biological potential of a pyrazole derivative is intrinsically linked to the substituents adorning its core structure. The versatility of pyrazole synthesis allows for the strategic placement of various functional groups to modulate physicochemical properties and target interactions.

One of the most common and effective methods for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For instance, the synthesis of the renowned COX-2 inhibitor, Celecoxib, involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a 1,3-diketone, which is then cyclized with 4-sulfonamidophenylhydrazine.[1][2]

Exemplary Synthetic Protocol: Preparation of a Celecoxib Analog

This protocol outlines a general procedure for the synthesis of a 1,5-diarylpyrazole, a common structural motif in many biologically active pyrazoles.

Step 1: Claisen Condensation to form a 1,3-Diketone

-

To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add an equimolar amount of a substituted acetophenone (e.g., 4-methoxyacetophenone).

-

Slowly add an equimolar amount of a substituted ester (e.g., ethyl benzoate) at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 10% HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude 1,3-diketone in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a slight excess of a substituted hydrazine (e.g., phenylhydrazine hydrochloride).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrazoles have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][5]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. Pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[4] This leads to the inhibition of DNA replication and ultimately, bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by substituted pyrazole derivatives.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a standard preliminary test to evaluate the antimicrobial activity of new compounds.[6][7]

-

Preparation of Media and Inoculum: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Aseptically pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-